molecular formula C15H32NO5P B584149 (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate CAS No. 900499-41-4

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate

Cat. No.: B584149
CAS No.: 900499-41-4
M. Wt: 337.397
InChI Key: LDACFZBJXUAJHJ-AMXOMPAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a long-chain unsaturated fatty acid.

    Amination: The fatty acid undergoes amination to introduce the amino group.

    Hydroxylation: The next step involves hydroxylation to add the hydroxyl group at the appropriate position.

    Phosphorylation: Finally, the compound is phosphorylated to introduce the dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond, converting it to a saturated compound.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in cellular signaling and metabolism.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the phosphate group, which can participate in phosphorylation or dephosphorylation reactions, altering the function of the target molecule.

Comparison with Similar Compounds

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate can be compared with other similar compounds, such as:

    [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate: This compound has a longer carbon chain, which may affect its biological activity and solubility.

    [(2S,3R,4E)-2-amino-3-hydroxy-4-nonadecen-1-yl] dihydrogen phosphate: This compound has a different chain length and double bond position, influencing its chemical properties.

    [(2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl] dihydrogen phosphate: The presence of an aromatic ring in this compound can significantly alter its reactivity and interaction with biological targets.

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)14(16)13-21-22(18,19)20/h11-12,14-15,17H,2-10,13,16H2,1H3,(H2,18,19,20)/b12-11+/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDACFZBJXUAJHJ-AMXOMPAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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